molecular formula C16H23NO5 B558354 Boc-O-benzyl-L-beta-homoserine CAS No. 218943-31-8

Boc-O-benzyl-L-beta-homoserine

Cat. No.: B558354
CAS No.: 218943-31-8
M. Wt: 309,36 g/mole
InChI Key: BNSXKDBZQDOLAL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-O-benzyl-L-beta-homoserine is a derivative of the amino acid homoserine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl group attached to the hydroxyl group of the homoserine side chain. The compound is commonly used in peptide synthesis due to its stability and ease of removal of the Boc protecting group under mild acidic conditions.

Scientific Research Applications

Boc-O-benzyl-L-beta-homoserine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and for the preparation of homoserine derivatives.

    Biology: In the study of protein structure and function, as it can be incorporated into peptides and proteins.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Boc-O-benzyl-L-beta-homoserine is not clear from the available information. Its role in the synthesis of L-β-homoserine-derived β 2,3 -amino acids suggests it may act as a precursor or intermediate in these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-O-benzyl-L-beta-homoserine typically involves the protection of the amino and hydroxyl groups of L-beta-homoserine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the hydroxyl group with a benzyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and benzyl bromide for benzyl protection.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Boc-O-benzyl-L-beta-homoserine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and benzyl protecting groups under acidic or hydrogenation conditions.

    Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid for Boc removal and hydrogenation using palladium on carbon for benzyl removal.

    Substitution: Reagents like thionyl chloride for conversion to chlorides, followed by nucleophilic substitution.

    Oxidation: Reagents like pyridinium chlorochromate for oxidation.

    Reduction: Reagents like lithium aluminum hydride for reduction.

Major Products

    Deprotected Homoserine: Obtained after removal of Boc and benzyl groups.

    Substituted Derivatives: Various functionalized derivatives depending on the substituents introduced.

    Oxidized and Reduced Products: Corresponding oxo and alcohol derivatives.

Comparison with Similar Compounds

Boc-O-benzyl-L-beta-homoserine can be compared with other protected amino acid derivatives such as:

    Boc-L-serine: Similar in structure but lacks the benzyl group, making it less hydrophobic.

    Boc-L-threonine: Contains an additional methyl group, affecting its steric properties.

    Boc-L-homoserine: Lacks the benzyl group, making it more hydrophilic.

The uniqueness of this compound lies in its dual protection, which provides stability and versatility in synthetic applications.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSXKDBZQDOLAL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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